molecular formula C6H14Se2 B14375243 1-Methyl-2-pentyldiselane CAS No. 90971-32-7

1-Methyl-2-pentyldiselane

Cat. No.: B14375243
CAS No.: 90971-32-7
M. Wt: 244.12 g/mol
InChI Key: DIXUQTSDXRUNDH-UHFFFAOYSA-N
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Description

Properties

CAS No.

90971-32-7

Molecular Formula

C6H14Se2

Molecular Weight

244.12 g/mol

IUPAC Name

1-(methyldiselanyl)pentane

InChI

InChI=1S/C6H14Se2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3

InChI Key

DIXUQTSDXRUNDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Se][Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentyldiselane can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-pentylmagnesium bromide with selenium powder. The reaction typically occurs in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-pentyldiselane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or selenoxides.

    Reduction: Reduction reactions can convert diselenides back to the original selenide compound.

    Substitution: Nucleophilic substitution reactions can replace selenium atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or organolithium compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Diselenides or selenoxides.

    Reduction: Original selenide compound.

    Substitution: Various organoselenium derivatives.

Scientific Research Applications

1-Methyl-2-pentyldiselane has several scientific research applications:

    Biology: Investigated for its potential antioxidant properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2-pentyldiselane involves its interaction with molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound’s selenium atoms play a crucial role in its reactivity and effectiveness.

Comparison with Similar Compounds

Structural Analogs in Organoselenium Chemistry

Diselane derivatives are rare in the literature compared to their sulfur (disulfides) or oxygen (peroxides) counterparts. Potential analogs include:

Compound Structure Key Differences Reactivity/Applications
Diphenyldiselane Ph–Se–Se–Ph Aromatic substituents Photoinitiators, redox agents
Di-pentyldiselane Pentyl–Se–Se–Pentyl Longer alkyl chains Lower volatility, higher stability
1-Methyl-2-pentyldiselane CH₃–Se–Se–C₅H₁₁ Mixed alkyl substituents Hypothesized intermediate in selenium transfer

Functional Analog: 1-Methyl-2-Phenylethynyl-Benzene

For example:

  • 1-Methyl-2-(phenylmethyl)benzene : Replacing the phenylethynyl group with phenylmethyl alters electronic properties, reducing conjugation and redox activity.
  • 1-Methyl-2-(2-propenyl)benzene : The allyl group enhances reactivity in cycloadditions, unlike ethynyl groups.

Applying this framework, this compound could be compared to:

  • Diethyldiselane (Et–Se–Se–Et) : Shorter alkyl chains may increase volatility but reduce thermal stability.
  • Methylselenol (CH₃SeH): Monoselenium analog with distinct toxicity and biological activity .

3. Key limitations include:

  • Lack of toxicological or synthesis data for this compound in peer-reviewed or grey literature .
  • Absence of mechanistic studies comparing selenium-based compounds to sulfur/oxygen analogs.

4. Conclusion A rigorous comparison of this compound with similar compounds is currently hindered by insufficient data in the provided evidence. Future studies should prioritize synthesizing this compound and characterizing its physical, chemical, and biological properties relative to established diselanes and functional analogs.

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